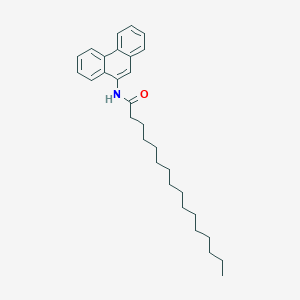
N-(Phenanthren-9-YL)hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenanthren-9-YL)hexadecanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a phenanthrene moiety attached to a hexadecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-9-YL)hexadecanamide typically involves the reaction of phenanthrene-9-carboxylic acid with hexadecylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenanthren-9-YL)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Hexadecylamine derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Applications De Recherche Scientifique
N-(Phenanthren-9-YL)hexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of N-(Phenanthren-9-YL)hexadecanamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound may interact with proteins and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanamide: A simpler amide with a hexadecyl chain but lacking the phenanthrene moiety.
Phenanthrene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
N-(Phenanthren-9-YL)hexadecanamide is unique due to the combination of the phenanthrene moiety and the hexadecanamide chain. This dual structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
90094-82-9 |
|---|---|
Formule moléculaire |
C30H41NO |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
N-phenanthren-9-ylhexadecanamide |
InChI |
InChI=1S/C30H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-30(32)31-29-24-25-19-15-16-20-26(25)27-21-17-18-22-28(27)29/h15-22,24H,2-14,23H2,1H3,(H,31,32) |
Clé InChI |
WPAZWKICIZVCIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


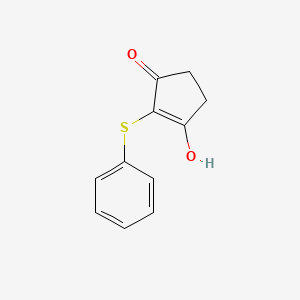
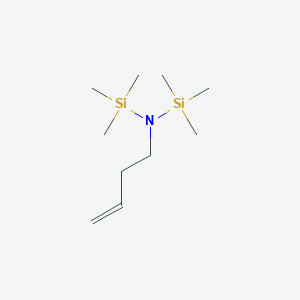
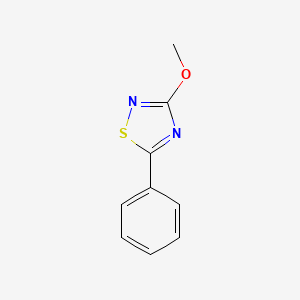
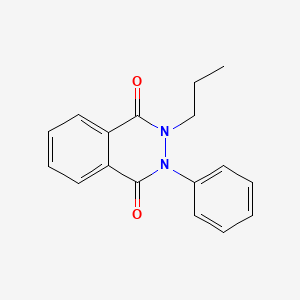
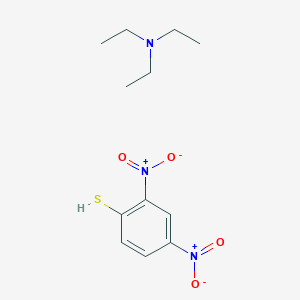
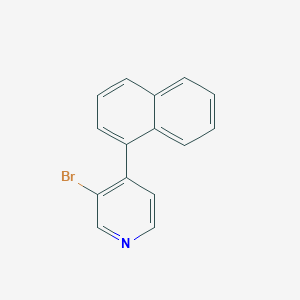
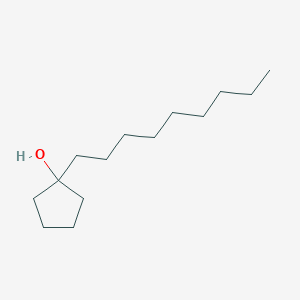
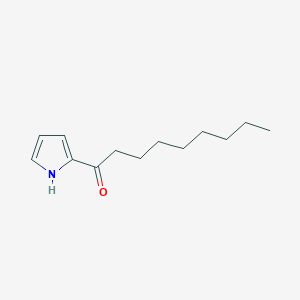

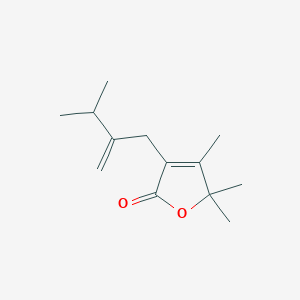

![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
